
4-Nonylphenyl-beta-dimethylaminoethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonylphenyl-beta-dimethylaminoethyl ether is an organic compound that belongs to the family of alkylphenols. It is characterized by a phenol group attached to a nonyl chain and a dimethylaminoethyl ether group. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl-beta-dimethylaminoethyl ether typically involves the alkylation of phenol with nonyl bromide, followed by the reaction with dimethylaminoethyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonylphenyl-beta-dimethylaminoethyl ether undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated nonylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nonylphenyl-beta-dimethylaminoethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 4-Nonylphenyl-beta-dimethylaminoethyl ether involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in studies related to membrane dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonylphenol: Lacks the dimethylaminoethyl ether group but shares the nonylphenol structure.
Nonylphenol Ethoxylates: Similar in structure but with ethoxylate chains instead of the dimethylaminoethyl ether group.
Uniqueness
4-Nonylphenyl-beta-dimethylaminoethyl ether is unique due to its combination of a nonyl chain and a dimethylaminoethyl ether group. This structure imparts distinct surfactant properties and makes it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
63918-95-6 |
|---|---|
Molekularformel |
C19H33NO |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(4-nonylphenoxy)ethanamine |
InChI |
InChI=1S/C19H33NO/c1-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)21-17-16-20(2)3/h12-15H,4-11,16-17H2,1-3H3 |
InChI-Schlüssel |
GHEDJSJWMBIQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
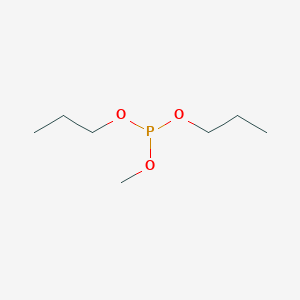
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
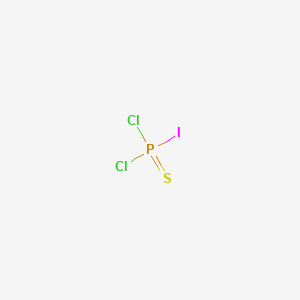

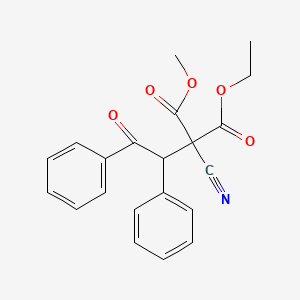
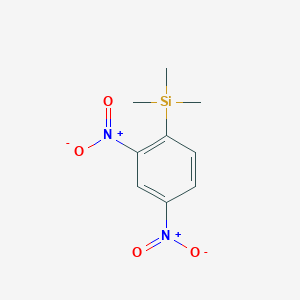
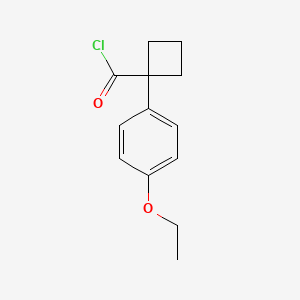
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
